2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride

Description

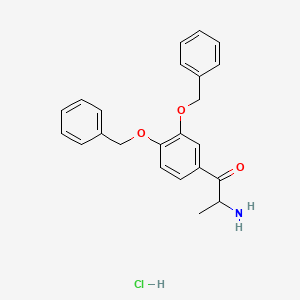

This compound features a propiophenone backbone (phenylacetone) with an amino group at position 2 and benzyloxy (-OCH₂C₆H₅) substituents at positions 3' and 4' on the aromatic ring. The hydrochloride salt enhances aqueous solubility. Structural analysis suggests the reported molecular formula in (C₅H₅N₂OCl) may be erroneous, as benzyloxy groups and the propiophenone backbone would necessitate a larger formula (e.g., ~C₂₃H₂₄ClNO₃). This discrepancy highlights the need for verification from primary sources .

Propriétés

IUPAC Name |

2-amino-1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.ClH/c1-17(24)23(25)20-12-13-21(26-15-18-8-4-2-5-9-18)22(14-20)27-16-19-10-6-3-7-11-19;/h2-14,17H,15-16,24H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXGJJVSGLJFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675573 | |

| Record name | 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219199-37-7 | |

| Record name | 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection and purification steps. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar multi-step processes optimized for large-scale synthesis.

Analyse Des Réactions Chimiques

2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior .

Comparaison Avec Des Composés Similaires

Substituent Variations: Methoxy vs. Benzyloxy Groups

- Lipophilicity : Benzyloxy groups confer higher lipophilicity (logP ~4.5 estimated) compared to methoxy (logP ~1.5), impacting membrane permeability and metabolic stability.

- Solubility : The hydrochloride salt improves water solubility, but benzyloxy derivatives are less soluble in polar solvents than methoxy analogs.

- Synthetic Utility : Benzyloxy groups are often used as protecting groups in organic synthesis, whereas methoxy groups are stable under standard conditions .

Halogenated Analogs

2-Amino-3,5-dibromobenzaldehyde (CAS 50910-55-9, ) shares an aromatic amine structure but features bromine substituents and an aldehyde functional group.

- Reactivity: The aldehyde group increases electrophilicity, enabling nucleophilic additions, whereas the propiophenone backbone in the target compound favors ketone-specific reactions.

- Electronic Effects : Bromine’s electron-withdrawing nature alters aromatic ring reactivity compared to benzyloxy’s electron-donating effects .

Fluorinated Derivatives

Compounds like (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1956437-40-3, ) highlight substituent positional effects:

- Bioactivity : Fluorine atoms enhance metabolic stability and binding affinity in pharmaceuticals.

- Structural Similarity: Despite a 0.69 similarity score (), the acetate ester and fluorophenyl groups diverge significantly from the target compound’s propiophenone backbone .

Data Table: Structural and Property Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Amino-3',4'-dibenzyloxypropiophenone HCl | 100371-73-3 | C₅H₅N₂OCl* | NH₂, 3',4'-(OCH₂C₆H₅) | High lipophilicity, salt form |

| 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | C₇H₅Br₂NO | NH₂, 3,5-Br, CHO | Electrophilic aldehyde moiety |

| (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl | 1956437-40-3 | C₁₀H₁₁F₂NO₂·HCl | NH₂, 2,4-F, COOCH₃ | Enhanced metabolic stability |

*Molecular formula discrepancy noted; likely requires correction (e.g., C₂₃H₂₄ClNO₃) .

Research Findings and Limitations

- Data Gaps : Experimental data on solubility, stability, and biological activity are absent in the provided evidence, necessitating further primary research.

Activité Biologique

2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride (CAS No. 1219199-37-7) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by two benzyloxy groups and an amino group, suggests potential interactions with biological systems, making it a candidate for studies on enzyme inhibition and cellular pathways.

- Molecular Formula : C₁₈H₁₈ClN₁O₃

- Molecular Weight : 397.89 g/mol

- CAS Number : 1219199-37-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior. The compound is particularly noted for its role in enzyme inhibition, where it may act as a competitive inhibitor, altering the kinetics of biochemical reactions .

Biological Applications

The compound has been investigated for several potential applications:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, which may be beneficial in therapeutic contexts .

- Protein Interactions : Research indicates that this compound may influence protein-protein interactions, which are critical for numerous biological processes, including signal transduction and metabolic regulation .

- Therapeutic Potential : Preliminary investigations suggest that it may possess therapeutic properties, particularly in the modulation of pathways associated with diseases such as cancer and metabolic disorders .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the activity of a specific enzyme linked to cancer cell proliferation. The results showed a dose-dependent response, indicating its potential as a lead compound for further drug development .

- Cellular Pathway Modulation : Another investigation focused on the effects of this compound on cellular signaling pathways. The findings revealed that it could significantly alter the phosphorylation status of key proteins involved in cell cycle regulation, suggesting a mechanism by which it may exert anti-cancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Amino-3',4'-dihydroxypropiophenone hydrochloride | Hydroxyl groups instead of benzyloxy | Different reactivity; less potent as an inhibitor |

| 2-Amino-3',4'-dimethoxypropiophenone hydrochloride | Methoxy groups instead of benzyloxy | Altered solubility; varied interaction profiles |

The presence of benzyloxy groups in this compound enhances its lipophilicity and potentially its ability to cross biological membranes, contributing to its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.